Tsugafolin
CAS No.:
Cat. No.: VC3973672
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16O5 |
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Molecular Weight | 300.3 g/mol |
IUPAC Name | 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3 |
Standard InChI Key | KFGFEKHSEPSVNO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |
Canonical SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |
Introduction
Chemical Identity and Structural Characteristics
Tsugafolin (IUPAC name: 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one) is classified under the phenylpropanoids and polyketides superclass, specifically as a 5-O-methylated flavonoid . Its molecular formula is C₁₇H₁₆O₅, with a molar mass of 300.30 g/mol and an exact mass of 300.09977361 g/mol .
Structural Features
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SMILES Notation: COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
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Stereochemistry: The compound exists in a (2S)-configuration, as evidenced by its full name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one .
Table 1: Physicochemical Properties of Tsugafolin
Property | Value |
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Topological Polar Surface Area | 65.00 Ų |
XLogP | 2.50 |
H-Bond Donors | 1 |
H-Bond Acceptors | 5 |
Rotatable Bonds | 3 |
Natural Occurrence and Isolation
Tsugafolin has been isolated from multiple plant species, primarily through chromatographic techniques:
Primary Sources
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Vitex leptobotrys: Bioassay-guided fractionation of leaf and twig extracts yielded Tsugafolin alongside chalcones and carotenoids . The isolation protocol involved preparative HPLC using a Phenomenex LUNA-C18 column with MeCN-H₂O (60:40) .
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Abies spectabilis: Identified in phytochemical screenings of Himalayan fir species, often co-occurring with abietane diterpenoids and lignans .
Extraction Yields
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From V. leptobotrys: 12.0 mg obtained from 150 mg of crude extract .
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Purity in commercial standards exceeds 98%, as verified by HPLC .
Pharmacological Activities
Anti-HIV Properties
In a landmark study, Tsugafolin demonstrated weak anti-HIV-1 activity with an IC₅₀ of 118 μM . While less potent than co-occurring chalcones (e.g., compound 3, IC₅₀ <15.2 μM), it showed lower cytotoxicity (24% cell growth inhibition at 133 μM) . The mechanism may involve interference with viral reverse transcriptase, though this requires validation.
Additional Bioactivities
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Antioxidant: Demonstrated DPPH radical scavenging with EC₅₀ ≈ 45 μM, comparable to α-tocopherol .
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Anti-inflammatory: Suppressed LPS-induced TNF-α production in macrophages by 38% at 50 μM .
Pharmacokinetic Profile
ADMET predictions via admetSAR 2.0 reveal critical insights :
Table 2: ADMET Properties of Tsugafolin
Parameter | Prediction | Probability |
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Human Intestinal Absorption | High | 99.14% |
Blood-Brain Barrier Penetration | Low | 72.50% |
CYP3A4 Inhibition | Likely | 65.42% |
Oral Bioavailability | Moderate | 81.43% |
Key observations:
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Limited BBB penetration reduces neurotoxicity risks but may restrict CNS applications .
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CYP3A4/CYP2C9 interactions necessitate drug combination studies .
Research Gaps and Future Directions
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